molecular formula C14H15N5O4 B5187895 4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide

4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide

Cat. No. B5187895
M. Wt: 317.30 g/mol
InChI Key: QWAKNPGZPJQQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been extensively studied for its unique properties, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. Additionally, it has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, it has been found to have antimicrobial activity against bacteria and fungi. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for the study of 4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide. One potential direction is the development of new analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, more studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as infectious diseases and autoimmune disorders.
In conclusion, 4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. Its unique properties, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, make it a valuable tool for researchers in these fields. Further studies are needed to fully understand the potential of this compound and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide involves the reaction of 3,5-dimethyl-4-nitropyrazole with 4-aminobenzoyl chloride in the presence of a base. The reaction yields 4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide as a white solid.

Scientific Research Applications

4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4/c1-8-13(19(22)23)9(2)18(17-8)7-12(20)16-11-5-3-10(4-6-11)14(15)21/h3-6H,7H2,1-2H3,(H2,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAKNPGZPJQQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(3,5-Dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide

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